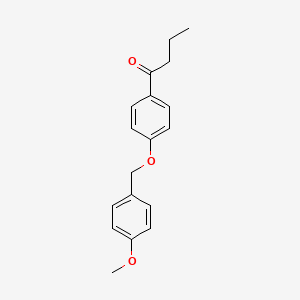

1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one

CAS No.:

Cat. No.: VC13701437

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H20O3 |

|---|---|

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | 1-[4-[(4-methoxyphenyl)methoxy]phenyl]butan-1-one |

| Standard InChI | InChI=1S/C18H20O3/c1-3-4-18(19)15-7-11-17(12-8-15)21-13-14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3 |

| Standard InChI Key | VKGHQWPSMFKAIK-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, reflects its molecular architecture. The central butan-1-one group (C₄H₇O) is bonded to a phenyl ring at the fourth carbon. This phenyl ring is further functionalized with an ether linkage to a 4-methoxybenzyl group, introducing both methoxy and benzyloxy substituents. The presence of these electron-donating groups influences the compound’s electronic environment, potentially enhancing its stability and reactivity in synthetic pathways .

Synthesis and Preparation Strategies

Nucleophilic Substitution and Condensation Reactions

A patent detailing the synthesis of structurally related 1-(4-methoxyphenyl)butanones provides insight into plausible routes for synthesizing the target compound . The method involves reacting p-methoxybenzyl chloride with ethyl acetoacetate in acetone under basic conditions (K₂CO₃), followed by reflux and purification. For 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, a similar approach could be adapted by substituting p-hydroxybenzyl chloride with a pre-protected 4-methoxybenzyloxy-phenol derivative.

Protective Group Strategies

The 4-methoxybenzyl (PMB) group is widely used as a protective moiety for hydroxyl groups in organic synthesis. A plausible route involves:

-

Protecting a phenolic hydroxyl group with a PMB ether via Mitsunobu or Williamson ether synthesis.

-

Introducing the butanone moiety through Friedel-Crafts acylation or nucleophilic ketone addition.

Table 1: Hypothetical Synthetic Route

Physicochemical Properties

While direct data for 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one is limited, inferences can be drawn from structurally similar compounds. For instance, 1-Bromo-4-phenyl-2-butanone exhibits a density of 1.4 g/cm³ and a boiling point of 290°C . The addition of the PMB-oxy group likely increases molecular weight (MW ≈ 298.35 g/mol) and boiling point (>300°C), while the density may remain near 1.3–1.4 g/cm³ due to aromatic stacking.

Key Properties:

-

Molecular Formula: C₁₉H₂₀O₃

-

Molecular Weight: 298.35 g/mol (theoretical)

-

Solubility: Expected to be soluble in polar aprotic solvents (e.g., DCM, DMF) based on ether and ketone functionalities .

Pharmacological and Industrial Applications

Intermediate in Drug Synthesis

The 4-methoxybenzyl group is a common motif in medicinal chemistry. A patent on melanocortin receptor antagonists describes compounds incorporating similar benzyl ethers, suggesting potential utility in drug discovery . The target compound could serve as an intermediate in synthesizing such molecules, particularly those requiring ketone moieties for further functionalization.

Role in Polymer Chemistry

Aryl ketones are employed as photoinitiators in polymer synthesis. The electron-rich aromatic system of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one might facilitate UV-induced radical formation, though this application remains speculative without experimental data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume